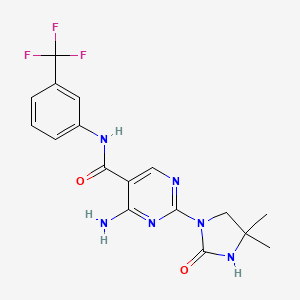
Imanixil
Descripción general
Descripción
Imanixil, also known as HOE-402, is an inducer of the LDL receptor (LDLR). It is a potent cholesterol-lowering compound that inhibits very low-density lipoprotein (VLDL) production, consequently attenuating atherosclerosis development .
Molecular Structure Analysis
The molecular formula of Imanixil is C17H17F3N6O2. Its molecular weight is 394.35 . The InChIKey is FUSNOPLQVRUIIM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Imanixil is a solid powder with a density of 1.428g/cm3 . It is soluble in DMSO .Mecanismo De Acción
Target of Action
Imanixil, also known as HOE-402, is primarily an inducer of the Low-Density Lipoprotein Receptor (LDLR) . LDLR plays a crucial role in controlling the amount of cholesterol in the body. It does this by binding to low-density lipoprotein (LDL), often referred to as “bad cholesterol,” in the bloodstream and carrying it into cells where it is broken down .
Mode of Action
Imanixil interacts with its target, the LDLR, by inducing its activity . This induction leads to an increase in the uptake of LDL from the bloodstream into cells, thereby reducing the levels of LDL cholesterol in the blood .
Biochemical Pathways
The primary biochemical pathway affected by Imanixil is the LDL metabolic pathway . By inducing the activity of the LDLR, Imanixil increases the uptake of LDL cholesterol into cells. This results in a decrease in the concentration of LDL cholesterol in the bloodstream, which is beneficial as high levels of LDL cholesterol can lead to atherosclerosis (hardening and narrowing of the arteries) .
Pharmacokinetics
As a small molecule drug , it is likely to be well absorbed and distributed throughout the body
Result of Action
The molecular effect of Imanixil’s action is the induction of LDLR activity, leading to increased uptake of LDL cholesterol into cells . On a cellular level, this results in a decrease in the concentration of LDL cholesterol in the bloodstream . Clinically, this can lead to a reduction in the risk of atherosclerosis and other cardiovascular diseases associated with high cholesterol levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2/c1-16(2)8-26(15(28)25-16)14-22-7-11(12(21)24-14)13(27)23-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,23,27)(H,25,28)(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNOPLQVRUIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997116 | |
| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imanixil | |
CAS RN |
75689-93-9 | |
| Record name | Imanixil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075689939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMANIXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8892KM4U61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



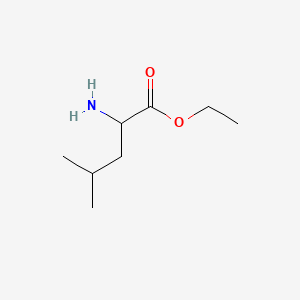

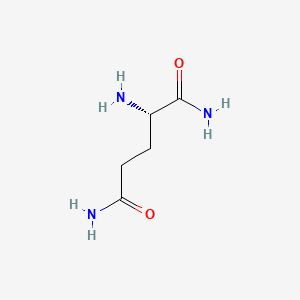
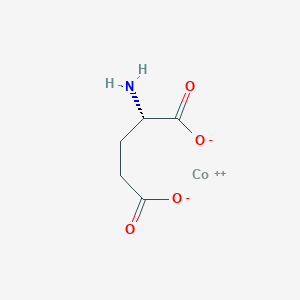
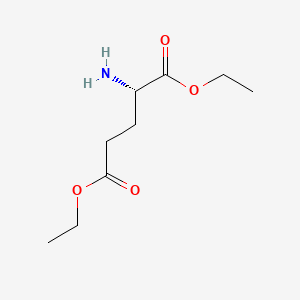
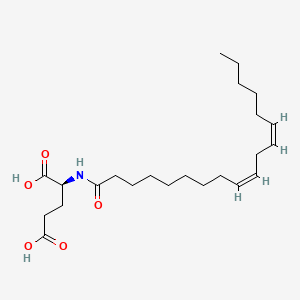

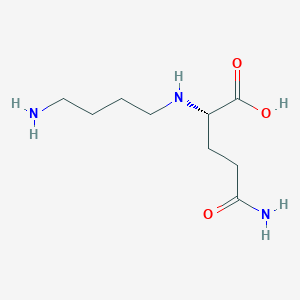
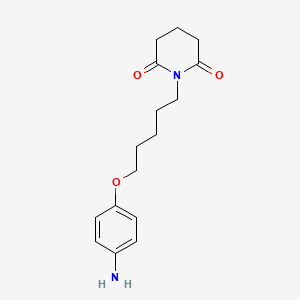
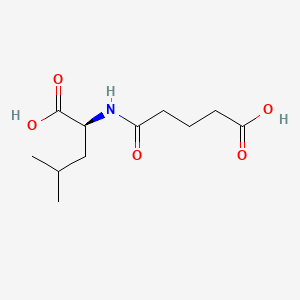


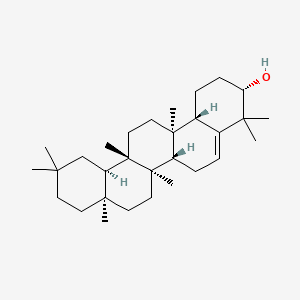
![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)